molecular formula C9H10Cl2O2S B15324172 Ethyl3-(2,5-dichlorothiophen-3-yl)propanoate

Ethyl3-(2,5-dichlorothiophen-3-yl)propanoate

Cat. No.: B15324172
M. Wt: 253.14 g/mol
InChI Key: NOXLGCXNYVKWGK-UHFFFAOYSA-N
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Description

Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate is an organic compound with the molecular formula C9H10Cl2O2S It is a derivative of thiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of 2,5-dichlorothiophene with ethyl acrylate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate can be compared with other thiophene derivatives:

The uniqueness of ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate lies in its specific structure and the potential for diverse chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10Cl2O2S

Molecular Weight

253.14 g/mol

IUPAC Name

ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate

InChI

InChI=1S/C9H10Cl2O2S/c1-2-13-8(12)4-3-6-5-7(10)14-9(6)11/h5H,2-4H2,1H3

InChI Key

NOXLGCXNYVKWGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(SC(=C1)Cl)Cl

Origin of Product

United States

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